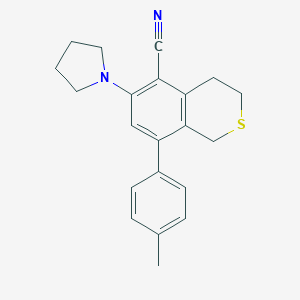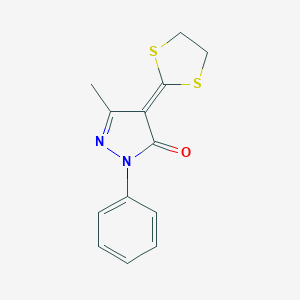![molecular formula C13H12ClNO2 B246508 5-[2-(4-Chlorophenyl)-2-oxoethylidene]-3-methyl-2-pyrrolidinone](/img/structure/B246508.png)
5-[2-(4-Chlorophenyl)-2-oxoethylidene]-3-methyl-2-pyrrolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[2-(4-Chlorophenyl)-2-oxoethylidene]-3-methyl-2-pyrrolidinone, also known as CPOP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. CPOP is a heterocyclic compound that belongs to the family of pyrrolidinones. It has a molecular formula of C13H12ClNO2 and a molecular weight of 249.69 g/mol.
作用機序
The mechanism of action of 5-[2-(4-Chlorophenyl)-2-oxoethylidene]-3-methyl-2-pyrrolidinone is not well understood. However, studies have shown that 5-[2-(4-Chlorophenyl)-2-oxoethylidene]-3-methyl-2-pyrrolidinone can interact with various biological molecules such as DNA, proteins, and lipids. 5-[2-(4-Chlorophenyl)-2-oxoethylidene]-3-methyl-2-pyrrolidinone has been shown to have a high binding affinity to DNA, which could potentially lead to its use in the development of DNA sensors.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-[2-(4-Chlorophenyl)-2-oxoethylidene]-3-methyl-2-pyrrolidinone are not well studied. However, studies have shown that 5-[2-(4-Chlorophenyl)-2-oxoethylidene]-3-methyl-2-pyrrolidinone is non-toxic and has low cytotoxicity. This property makes 5-[2-(4-Chlorophenyl)-2-oxoethylidene]-3-methyl-2-pyrrolidinone a promising material for use in various biomedical applications.
実験室実験の利点と制限
One of the main advantages of using 5-[2-(4-Chlorophenyl)-2-oxoethylidene]-3-methyl-2-pyrrolidinone in lab experiments is its ease of synthesis. 5-[2-(4-Chlorophenyl)-2-oxoethylidene]-3-methyl-2-pyrrolidinone can be synthesized using simple and inexpensive reagents, making it a cost-effective material for use in research. Another advantage of 5-[2-(4-Chlorophenyl)-2-oxoethylidene]-3-methyl-2-pyrrolidinone is its excellent charge transport properties, which make it a promising material for use in organic electronic devices.
One of the limitations of using 5-[2-(4-Chlorophenyl)-2-oxoethylidene]-3-methyl-2-pyrrolidinone in lab experiments is its low solubility in water. This property makes it challenging to work with 5-[2-(4-Chlorophenyl)-2-oxoethylidene]-3-methyl-2-pyrrolidinone in aqueous solutions. Another limitation of 5-[2-(4-Chlorophenyl)-2-oxoethylidene]-3-methyl-2-pyrrolidinone is its limited stability under certain conditions, such as exposure to light and air.
将来の方向性
There are several future directions for the study of 5-[2-(4-Chlorophenyl)-2-oxoethylidene]-3-methyl-2-pyrrolidinone. One of the significant future directions is the development of 5-[2-(4-Chlorophenyl)-2-oxoethylidene]-3-methyl-2-pyrrolidinone-based organic electronic devices such as OFETs and OPVs. Further research is needed to optimize the charge transport properties of 5-[2-(4-Chlorophenyl)-2-oxoethylidene]-3-methyl-2-pyrrolidinone and to develop efficient device architectures.
Another future direction is the development of 5-[2-(4-Chlorophenyl)-2-oxoethylidene]-3-methyl-2-pyrrolidinone-based fluorescent probes for the detection of metal ions. Further research is needed to optimize the binding affinity of 5-[2-(4-Chlorophenyl)-2-oxoethylidene]-3-methyl-2-pyrrolidinone to metal ions and to develop selective and sensitive detection methods.
In conclusion, 5-[2-(4-Chlorophenyl)-2-oxoethylidene]-3-methyl-2-pyrrolidinone is a promising synthetic compound that has potential applications in various scientific fields. Its ease of synthesis, excellent charge transport properties, and low cytotoxicity make it a promising material for use in organic electronic devices, fluorescent probes, and other biomedical applications. Further research is needed to fully understand the mechanism of action and biochemical and physiological effects of 5-[2-(4-Chlorophenyl)-2-oxoethylidene]-3-methyl-2-pyrrolidinone and to optimize its properties for use in various applications.
合成法
5-[2-(4-Chlorophenyl)-2-oxoethylidene]-3-methyl-2-pyrrolidinone can be synthesized by the reaction of 4-chlorobenzaldehyde with 3-methyl-2-pyrrolidinone in the presence of a base such as potassium carbonate. The reaction proceeds through a Knoevenagel condensation to form 5-[2-(4-Chlorophenyl)-2-oxoethylidene]-3-methyl-2-pyrrolidinone as a yellow solid. The yield of the reaction is typically around 60-70%.
科学的研究の応用
5-[2-(4-Chlorophenyl)-2-oxoethylidene]-3-methyl-2-pyrrolidinone has been studied for its potential applications in various scientific fields. One of the significant applications of 5-[2-(4-Chlorophenyl)-2-oxoethylidene]-3-methyl-2-pyrrolidinone is in the development of organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). 5-[2-(4-Chlorophenyl)-2-oxoethylidene]-3-methyl-2-pyrrolidinone has shown to have excellent charge transport properties, making it a promising material for use in these devices.
5-[2-(4-Chlorophenyl)-2-oxoethylidene]-3-methyl-2-pyrrolidinone has also been studied for its potential use as a fluorescent probe for the detection of metal ions. 5-[2-(4-Chlorophenyl)-2-oxoethylidene]-3-methyl-2-pyrrolidinone has a unique structure that allows it to bind selectively to metal ions such as copper, nickel, and zinc. This property makes 5-[2-(4-Chlorophenyl)-2-oxoethylidene]-3-methyl-2-pyrrolidinone a useful tool for detecting metal ions in biological and environmental samples.
特性
分子式 |
C13H12ClNO2 |
|---|---|
分子量 |
249.69 g/mol |
IUPAC名 |
(5E)-5-[2-(4-chlorophenyl)-2-oxoethylidene]-3-methylpyrrolidin-2-one |
InChI |
InChI=1S/C13H12ClNO2/c1-8-6-11(15-13(8)17)7-12(16)9-2-4-10(14)5-3-9/h2-5,7-8H,6H2,1H3,(H,15,17)/b11-7+ |
InChIキー |
RSHOBTYVYZKXQV-YRNVUSSQSA-N |
異性体SMILES |
CC1C/C(=C\C(=O)C2=CC=C(C=C2)Cl)/NC1=O |
SMILES |
CC1CC(=CC(=O)C2=CC=C(C=C2)Cl)NC1=O |
正規SMILES |
CC1CC(=CC(=O)C2=CC=C(C=C2)Cl)NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



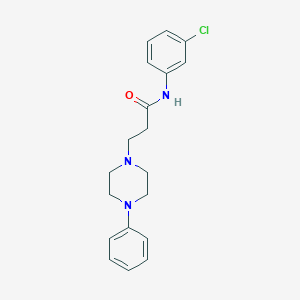
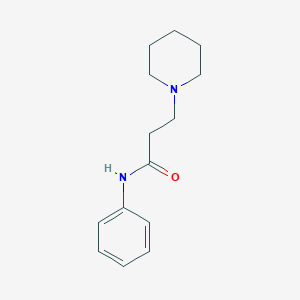
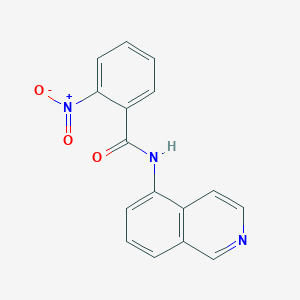
![2-[6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]-3-(4-methoxyphenyl)acrylonitrile](/img/structure/B246449.png)
![N-(2-methylphenyl)-N-[4-(1-piperazinyl)-6-(2-toluidino)-1,3,5-triazin-2-yl]amine](/img/structure/B246463.png)

![6-(2,5-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B246467.png)
![6-(4-methylsulfanylphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B246468.png)
![6-(3-bromophenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B246471.png)
![2-(4-benzylpiperazin-1-yl)-7-phenyl-8H-pyrimido[4,5-d]pyrimidin-5-one](/img/structure/B246472.png)

![N-(tert-butyl)-N-{2-[2-(2-methoxyphenyl)vinyl]imidazo[1,2-a]pyridin-3-yl}amine](/img/structure/B246486.png)
